molecular formula C8H17NOS B1455381 [4-(Ethylsulfanyl)oxan-4-yl]methanamine CAS No. 1354952-44-5

[4-(Ethylsulfanyl)oxan-4-yl]methanamine

Cat. No.: B1455381
CAS No.: 1354952-44-5
M. Wt: 175.29 g/mol
InChI Key: AJNJTEJEDRUTIT-UHFFFAOYSA-N
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Description

[4-(Ethylsulfanyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C8H17NOS It is characterized by the presence of an oxane ring substituted with an ethylsulfanyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethylsulfanyl)oxan-4-yl]methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyoxane with ethylthiol in the presence of a base to form the ethylsulfanyl derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

[4-(Ethylsulfanyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(Ethylsulfanyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of sulfur-containing groups on biological systems. It can serve as a model compound to investigate the interactions between sulfur groups and biological molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may be exploited to design new therapeutic agents with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of [4-(Ethylsulfanyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, while the methanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Methylsulfanyl)oxan-4-yl]methanamine
  • [4-(Propylsulfanyl)oxan-4-yl]methanamine
  • [4-(Butylsulfanyl)oxan-4-yl]methanamine

Uniqueness

Compared to similar compounds, [4-(Ethylsulfanyl)oxan-4-yl]methanamine has a unique balance of hydrophobic and hydrophilic properties due to the ethylsulfanyl group. This makes it particularly interesting for applications where specific solubility and reactivity profiles are desired. Its structural features also allow for unique interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-ethylsulfanyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNJTEJEDRUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Ethylsulfanyl)oxan-4-yl]methanamine
Reactant of Route 2
[4-(Ethylsulfanyl)oxan-4-yl]methanamine
Reactant of Route 3
[4-(Ethylsulfanyl)oxan-4-yl]methanamine
Reactant of Route 4
[4-(Ethylsulfanyl)oxan-4-yl]methanamine
Reactant of Route 5
[4-(Ethylsulfanyl)oxan-4-yl]methanamine
Reactant of Route 6
[4-(Ethylsulfanyl)oxan-4-yl]methanamine

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